

Cadmium Cation: A Comprehensive Technical Guide to Health Effects and Exposure Limits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cadmium cation*

Cat. No.: *B8822787*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium (Cd^{2+}), a ubiquitous and highly toxic heavy metal cation, poses a significant threat to human health. Its widespread industrial use has led to environmental contamination, resulting in human exposure primarily through inhalation and ingestion. This technical guide provides an in-depth analysis of the health effects of **cadmium cation**, detailing its toxicokinetics, mechanisms of toxicity, and target organ damage. Furthermore, it outlines established occupational and environmental exposure limits. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields.

Introduction

Cadmium is a naturally occurring element that is extensively used in batteries, pigments, coatings, and plastics.^[1] Industrial activities such as mining and smelting have significantly increased its presence in the environment.^[2] The primary routes of non-occupational exposure for the general population are through consumption of contaminated food and inhalation of tobacco smoke.^{[1][3]} Occupational exposure is a major concern in industries involved in cadmium production and use.^[4] Due to its long biological half-life of 15 to 30 years, cadmium accumulates in the body, particularly in the kidneys and liver, leading to a range of adverse health effects.^{[5][6]}

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of cadmium are characterized by slow absorption, wide distribution, and extremely slow excretion.

- Absorption: Inhalation is a significant route of occupational exposure, with 30-50% of inhaled cadmium being absorbed by the lungs.[\[2\]](#) Gastrointestinal absorption is lower, typically ranging from 3-7%, but can be influenced by dietary factors such as iron and calcium levels.[\[2\]](#)
- Distribution: Once absorbed, cadmium is transported in the bloodstream bound to proteins like albumin and metallothionein.[\[7\]](#) It primarily accumulates in the liver and kidneys, where it can be stored for many years.[\[5\]\[8\]](#)
- Metabolism: Cadmium is not metabolized in the body and persists in its ionic form, Cd²⁺.[\[2\]](#) It induces the synthesis of metallothionein (MT), a cysteine-rich protein that binds to cadmium, forming a Cd-MT complex. While this complex initially serves a protective role, its accumulation in the kidneys can lead to renal toxicity.[\[5\]](#)
- Excretion: Cadmium is excreted very slowly from the body, primarily through urine.[\[9\]](#) This slow excretion rate contributes to its long biological half-life and cumulative toxicity.[\[5\]](#)

Mechanisms of Cadmium-Induced Toxicity

The toxicity of cadmium is multifactorial, involving the induction of oxidative stress, DNA damage, and apoptosis, as well as interference with essential cellular signaling pathways.

Oxidative Stress

Cadmium is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[\[10\]](#) Cadmium-induced ROS generation occurs through several mechanisms:

- Mitochondrial Dysfunction: Cadmium accumulates in mitochondria, disrupting the electron transport chain and leading to the generation of superoxide anions.[\[2\]](#)

- Inhibition of Antioxidant Enzymes: Cadmium can inhibit the activity of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase by binding to their sulphydryl groups.[10]
- Depletion of Glutathione (GSH): Cadmium has a high affinity for glutathione, a major intracellular antioxidant, leading to its depletion and compromising the cell's antioxidant defense.[10]

DNA Damage and Impaired Repair

Cadmium is genotoxic and has been shown to induce various forms of DNA damage, including single- and double-strand breaks, chromosomal aberrations, and oxidative DNA damage.[10][11] While cadmium itself is a weak mutagen, its carcinogenicity is largely attributed to its ability to interfere with DNA repair mechanisms.[12] Cadmium can inhibit key DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), leading to the accumulation of mutations and genomic instability.[13]

Apoptosis (Programmed Cell Death)

Cadmium can induce apoptosis in various cell types through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key events in cadmium-induced apoptosis include:

- Mitochondrial Pathway: Cadmium-induced oxidative stress leads to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[14][15]
- Death Receptor Pathway: Cadmium can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.
- Endoplasmic Reticulum (ER) Stress: Cadmium can induce ER stress, leading to the unfolded protein response (UPR) and activation of apoptotic signaling pathways.

Health Effects of Cadmium Exposure

Chronic exposure to cadmium can lead to a wide range of adverse health effects, affecting multiple organ systems.

Renal Toxicity

The kidneys are the primary target organ for chronic cadmium toxicity.^{[5][8]} Cadmium accumulates in the renal proximal tubular cells, leading to tubular dysfunction.^[7] This is characterized by proteinuria, specifically the excretion of low-molecular-weight proteins such as β 2-microglobulin and retinol-binding protein.^[9] Prolonged exposure can lead to a progressive decline in glomerular filtration rate (GFR) and ultimately, kidney failure.^[9]

Bone Damage

Cadmium exposure is associated with skeletal demineralization, leading to osteoporosis and an increased risk of fractures.^{[10][12]} The infamous "Itai-itai" disease, first reported in Japan, was characterized by severe bone pain and osteomalacia due to chronic cadmium exposure from contaminated rice.^[10] The mechanisms of cadmium-induced bone damage include direct effects on bone cells (osteoblasts and osteoclasts) and indirect effects secondary to renal dysfunction and altered calcium and vitamin D metabolism.^[12]

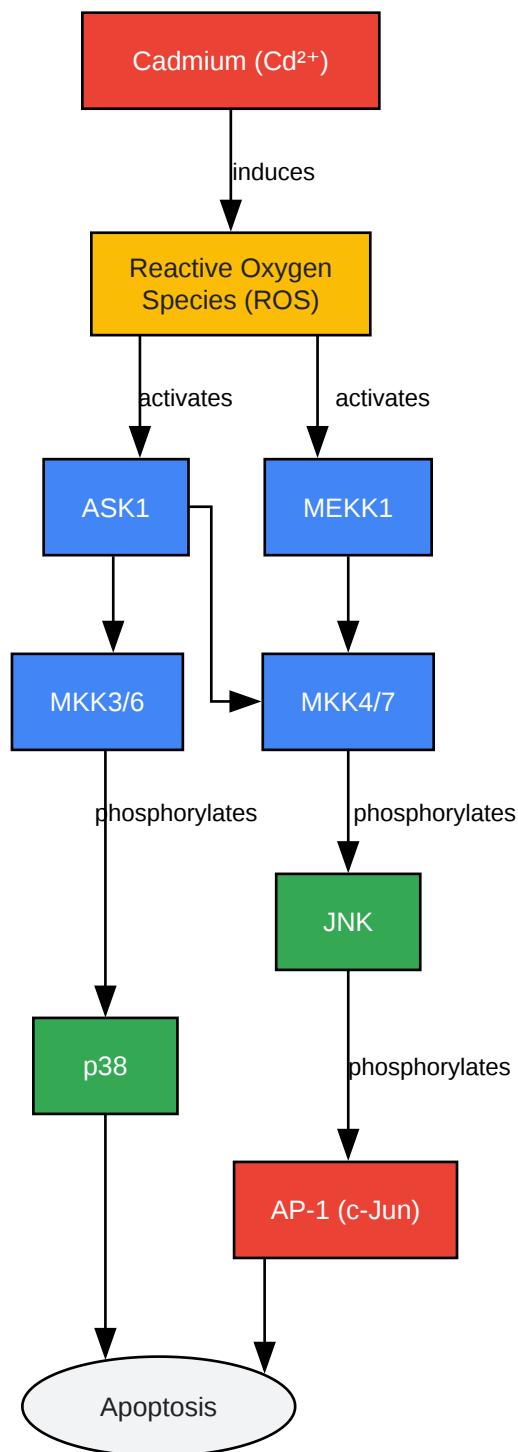
Carcinogenicity

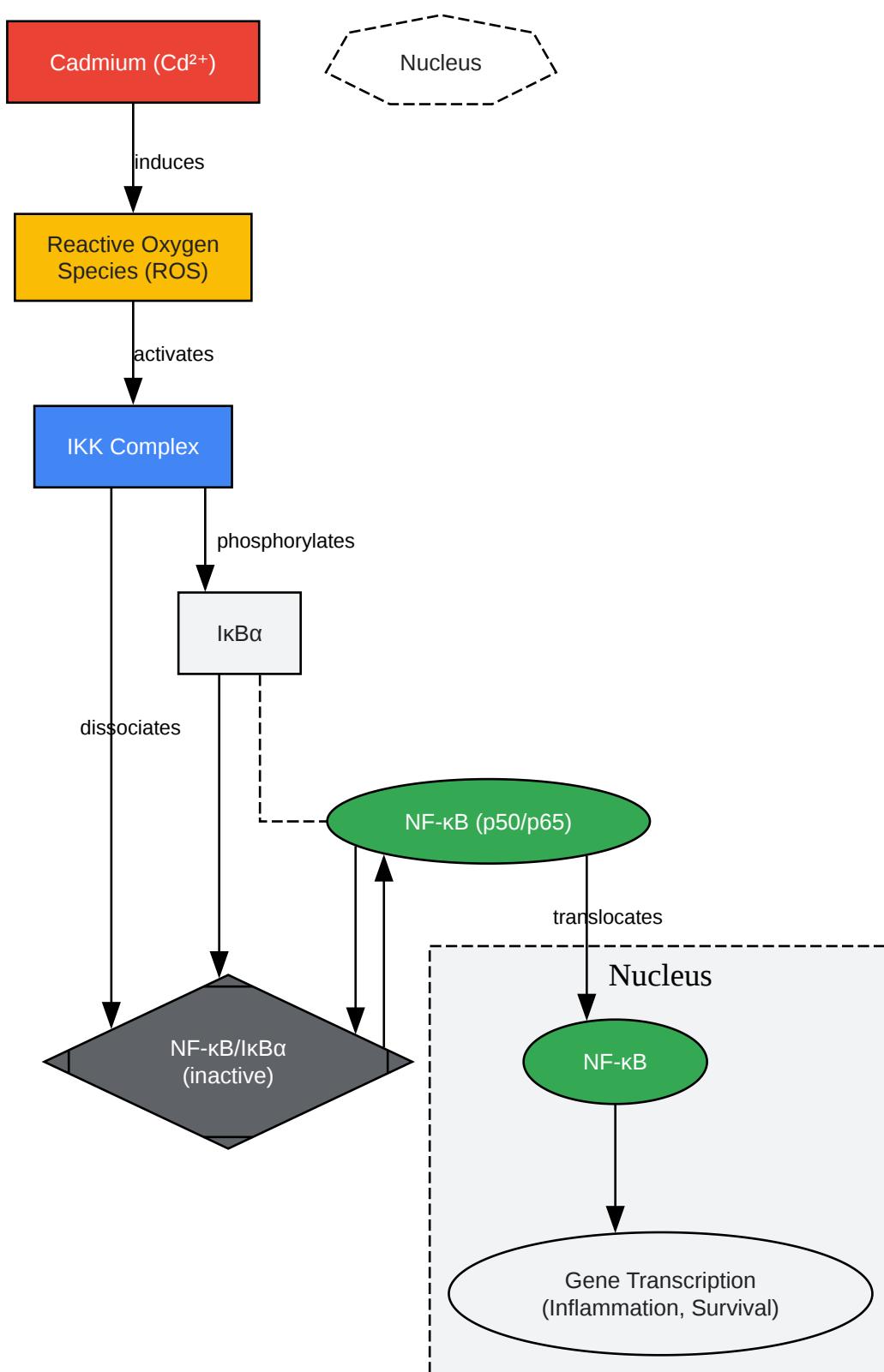
Cadmium and its compounds are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).^{[16][17]} Occupational exposure to cadmium is strongly associated with an increased risk of lung cancer.^{[11][18]} There is also evidence suggesting a link between cadmium exposure and cancers of the prostate and kidney.^{[11][18]} The carcinogenic mechanisms of cadmium are complex and involve the induction of oxidative stress, DNA damage, inhibition of DNA repair, and alterations in cell proliferation and apoptosis.^[12]

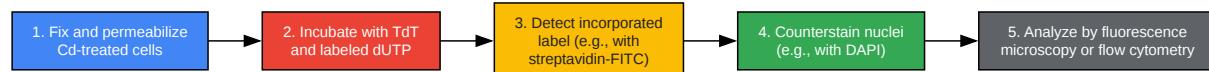
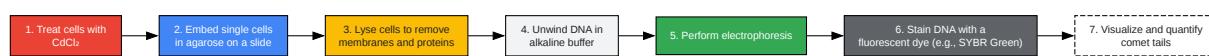
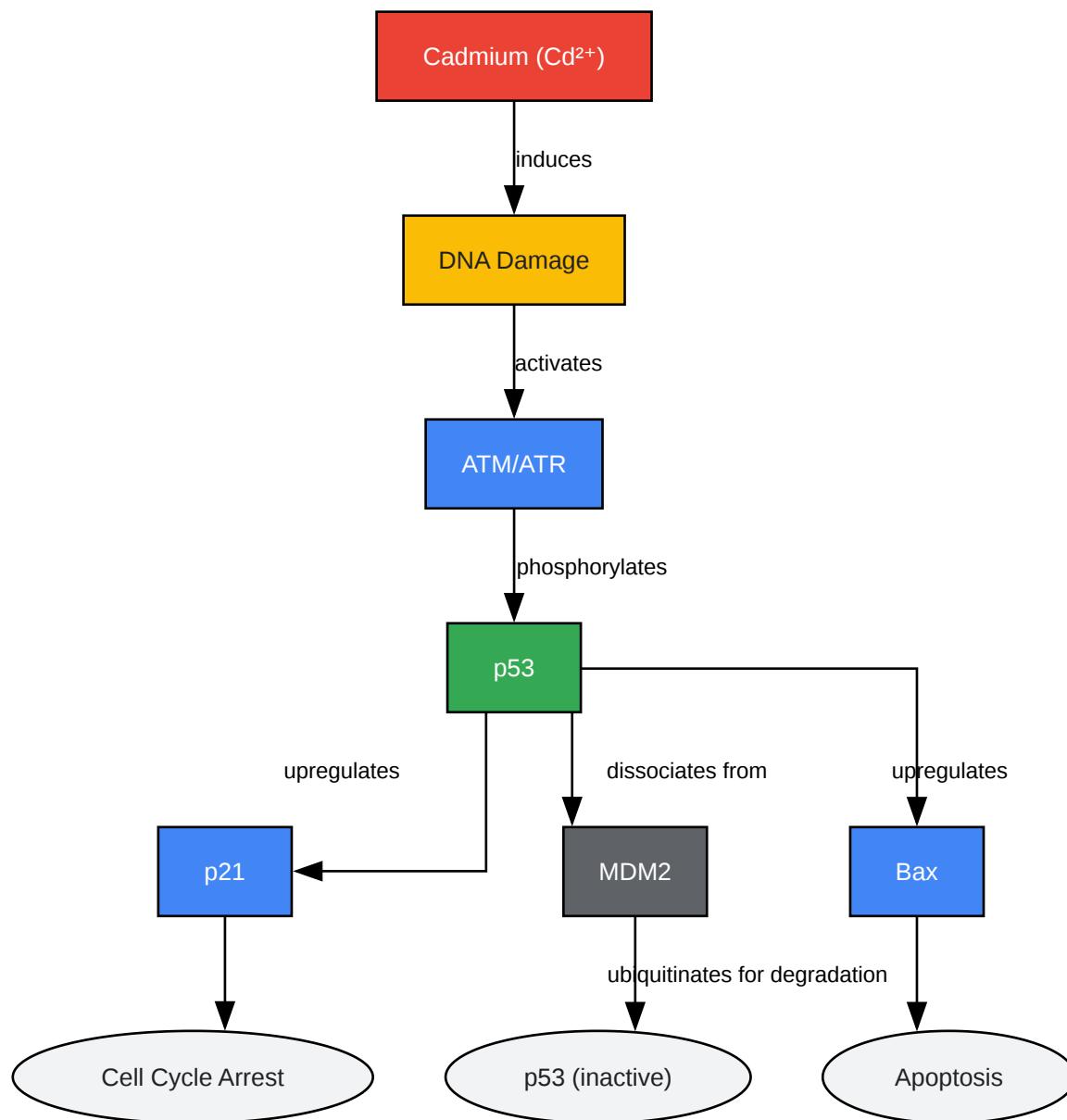
Other Health Effects

- **Respiratory System:** Acute inhalation of high concentrations of cadmium fumes can cause chemical pneumonitis and pulmonary edema.^[19] Chronic inhalation can lead to emphysema and decreased lung function.^[20]
- **Cardiovascular System:** Cadmium exposure has been linked to an increased risk of hypertension and peripheral arterial disease.^[10]

- Nervous System: Cadmium is neurotoxic and can cross the blood-brain barrier, leading to neuronal damage.[14]
- Reproductive System: Cadmium can adversely affect both male and female reproductive systems.[10]


Key Signaling Pathways in Cadmium Toxicity


Cadmium disrupts several critical intracellular signaling pathways, contributing to its toxic effects.




Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Cadmium can activate all three major MAPK subfamilies: ERK, JNK, and p38.[2][21]

- JNK and p38 Activation: Cadmium-induced oxidative stress leads to the activation of the stress-activated protein kinases (SAPKs), JNK and p38.[2] This activation is often mediated by upstream kinases such as ASK1 and MEKK1.[2] Activated JNK and p38 contribute to apoptosis by phosphorylating and activating pro-apoptotic proteins.
- ERK Activation: The role of ERK activation in cadmium toxicity is more complex and can be either pro-apoptotic or pro-survival depending on the cell type and context.[3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CADMIUM | Occupational Safety and Health Administration [osha.gov]
- 2. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadmium Induced p53-Dependent Activation of Stress Signaling, Accumulation of Ubiquitinated Proteins, and Apoptosis in Mouse Embryonic Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadmium Induces Acute Liver Injury by Inhibiting Nrf2 and the Role of NF-κB, NLRP3, and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsru.lt [lsru.lt]
- 7. 29 CFR § 1910.1027 - Cadmium. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Assessment of apoptosis by TUNEL staining [bio-protocol.org]
- 9. Cadmium Toxicity: What Are the U.S. Standards for Cadmium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. Cadmium induced p53-dependent activation of stress signaling, accumulation of ubiquitinated proteins, and apoptosis in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cadmium Induces Liver Cell Apoptosis through Caspase-3A Activation in Purse Red Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cadmium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 14. Sub-chronic lead and cadmium co-induce apoptosis protein expression in liver and kidney of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. restoredcdc.org [restoredcdc.org]

- 16. researchgate.net [researchgate.net]
- 17. CADMIUM and COMPOUNDS - ACGIH [acgih.org]
- 18. 1910.1027 - Cadmium. | Occupational Safety and Health Administration [osha.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB signaling maintains the survival of cadmium-exposed human renal glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cadmium Cation: A Comprehensive Technical Guide to Health Effects and Exposure Limits]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822787#cadmium-cation-health-effects-and-exposure-limits>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com